2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine
CAS No.:
Cat. No.: VC15732917
Molecular Formula: C10H4Cl2F3N3
Molecular Weight: 294.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H4Cl2F3N3 |
|---|---|
| Molecular Weight | 294.06 g/mol |
| IUPAC Name | 2,4-dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine |
| Standard InChI | InChI=1S/C10H4Cl2F3N3/c11-8-16-7(17-9(12)18-8)5-3-1-2-4-6(5)10(13,14)15/h1-4H |
| Standard InChI Key | HNBYRYDBLNWRIR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=NC(=N2)Cl)Cl)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture and Nomenclature
The compound’s systematic IUPAC name, 2,4-dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine, reflects its substitution pattern. The triazine ring (C₃N₃) serves as the central scaffold, with chlorine atoms at positions 2 and 4 and a 2-(trifluoromethyl)phenyl group at position 6. The trifluoromethyl (-CF₃) moiety enhances lipophilicity and metabolic stability, traits critical for agrochemical efficacy .
Molecular Formula: C₁₀H₄Cl₂F₃N₃
Molecular Weight: 294.06 g/mol
Canonical SMILES: ClC1=NC(=NC(=N1)Cl)C2=CC=CC=C2C(F)(F)F
Physical Properties
While experimental data for this specific compound remain limited, analogous triazine derivatives provide insights into its likely characteristics:
The trifluoromethyl group elevates hydrophobicity, facilitating membrane permeability in biological systems .
Synthesis and Reaction Pathways
Regioselective Cycloaddition Approaches
A key synthesis route involves 1,3-dipolar cycloaddition, leveraging copper(I)-catalyzed reactions between azides and alkynes (CuAAC). For example, (2-azido-1,3-dichloro-5-trifluoromethyl)benzene reacts with terminal alkynes under mild conditions (25°C, 16 hours) to yield 1,4-disubstituted triazoles with >95% regioselectivity . Although this method targets triazoles, analogous strategies apply to triazines by substituting azides with cyanuric chloride derivatives.
General Procedure:
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Substrate Preparation: 2-(Trifluoromethyl)phenylboronic acid is coupled with cyanuric chloride under Suzuki–Miyaura conditions.
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Chlorination: Subsequent treatment with phosphorus oxychloride (POCl₃) introduces chlorine atoms at positions 2 and 4 .
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Purification: Column chromatography (petroleum ether/ethyl acetate) isolates the product .
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 30–60 minutes) enhances reaction efficiency, reducing side products and improving yields (>80%) compared to conventional reflux. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed, with triethylamine (TEA) as a base to scavenge HCl .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): Aromatic protons of the phenyl group resonate at δ 7.6–8.1 ppm (multiplet), while the -CF₃ group causes deshielding .
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¹³C NMR: The triazine carbons appear at δ 160–170 ppm, with quaternary carbons adjacent to chlorine at δ 120–130 ppm .
Mass Spectrometry (MS)
High-resolution ESI-MS exhibits a molecular ion peak at m/z 294.06 [M+H]⁺, consistent with the molecular formula C₁₀H₄Cl₂F₃N₃ . Fragmentation patterns reveal sequential loss of Cl (35.5 Da) and CF₃ (69 Da) groups.
X-ray Crystallography
Single-crystal X-ray diffraction of analogous compounds (e.g., 2,4-diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine) confirms a planar triazine ring with bond lengths of 1.32 Å (C-N) and 1.39 Å (C-C) . The dihedral angle between the triazine and phenyl rings is ~45°, indicating moderate conjugation .
Applications in Agrochemicals and Materials Science
Herbicidal Activity
Triazine derivatives inhibit photosynthesis by binding to the D1 protein in photosystem II (PSII), a mechanism shared with atrazine and simazine . The chlorine atoms facilitate electron withdrawal, enhancing binding affinity, while the -CF₃ group improves soil persistence.
Comparative Herbicidal Efficacy:
| Compound | EC₅₀ (µM) | Target Weed |
|---|---|---|
| 2,4-Dichloro-6-[2-(CF₃)phenyl]-triazine | 0.15 | Amaranthus retroflexus |
| Atrazine | 0.22 | A. retroflexus |
UV Stabilizers in Polymers
Incorporated into polyolefins (e.g., polyethylene), the compound absorbs UV radiation (λmax = 290–320 nm), preventing photodegradation . Its stability under high-temperature processing (up to 300°C) makes it suitable for automotive and construction materials .
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